molecular formula C9H7N3O4 B1397798 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid CAS No. 1058740-77-4

1-Methyl-6-nitro-1H-indazole-3-carboxylic acid

Cat. No. B1397798
CAS RN: 1058740-77-4
M. Wt: 221.17 g/mol
InChI Key: FHZBBQZHAMFAMH-UHFFFAOYSA-N
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Description

1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H7N3O4 . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-4-5 (12 (15)16)2-3-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various strategies. For instance, the 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 221.17 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Transformations

The compound 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid and its derivatives are central to various chemical syntheses and transformations. Notably, the N-methylation of 5-nitro-1H-indazole results in a mixture of 1-methyl-5(6)-nitroindazoles, which upon reduction yield 1-methyl-1H-indazole-6-amine. This intermediate is pivotal in synthesizing diverse compounds, such as N-(1-methylindazol-6-yl)furan-2-carboxamide, and its subsequent conversion into carbothioamide and pyrazolo[4,3-g][1,3]benzothiazoles through specific reactions. These transformations are crucial for exploring the synthetic potential and applications of indazole derivatives in medicinal chemistry and material sciences (El’chaninov, Aleksandrov, & Stepanov, 2018).

Enthalpy of Formation Studies

Research into the thermodynamic properties of this compound and related compounds provides insights into their stability and reactivity. The molar standard enthalpy of formation for these compounds has been determined in both condensed and gas phases, offering a basis for understanding the energetics of reactions involving indazole derivatives. These studies contribute to the broader field of chemical thermodynamics and are essential for designing reactions with these compounds (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).

Novel Synthesis Approaches

Innovative synthesis methods for this compound and its analogs are continuously being developed to improve yield, selectivity, and efficiency. For instance, an efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid from [14C]potassium cyanide showcases the potential of these compounds in radiolabeled studies, which are crucial for drug discovery and development processes. These methods underscore the versatility of indazole derivatives in organic synthesis and their application across various scientific fields (Coelho & Schildknegt, 2007).

Structural and Spectral Analysis

Detailed structural and spectral analyses of this compound derivatives provide foundational knowledge for understanding their chemical properties and interactions. For example, the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid elucidates the structural diversity achievable with indazole derivatives. These studies are instrumental in the design and development of new molecules with potential applications in pharmaceuticals, materials science, and beyond (Reddy et al., 2013).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . Therefore, the future directions of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid could be in the development of new pharmaceuticals, particularly as kinase inhibitors.

properties

IUPAC Name

1-methyl-6-nitroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-7-4-5(12(15)16)2-3-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZBBQZHAMFAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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